molecular formula C21H29NO B15142573 rel-Biperiden EP impurity B-d5

rel-Biperiden EP impurity B-d5

货号: B15142573
分子量: 316.5 g/mol
InChI 键: YSXKPIUOCJLQIE-OKKYCOQQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

rel-Biperiden EP impurity B-d5 is a deuterium-labeled derivative of Biperiden hydrochloride. Biperiden hydrochloride is an M1 muscarinic acetylcholine receptor antagonist, primarily used in the treatment of Parkinson’s disease and other movement disorders. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic and metabolic studies .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of rel-Biperiden EP impurity B-d5 involves the incorporation of deuterium atoms into the Biperiden hydrochloride molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent deuterium incorporation. The final product is then purified using chromatographic techniques to achieve the desired purity and isotopic labeling .

化学反应分析

Types of Reactions: rel-Biperiden EP impurity B-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学研究应用

rel-Biperiden EP impurity B-d5 has several scientific research applications, including:

作用机制

The mechanism of action of rel-Biperiden EP impurity B-d5 is similar to that of Biperiden hydrochloride. It acts as an antagonist at the M1 muscarinic acetylcholine receptors, inhibiting the action of acetylcholine. This leads to a reduction in cholinergic activity, which helps alleviate symptoms of Parkinson’s disease and other movement disorders. The deuterium labeling does not significantly alter the mechanism of action but enhances the compound’s stability and allows for more precise studies .

相似化合物的比较

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research compared to its non-deuterated counterparts .

属性

分子式

C21H29NO

分子量

316.5 g/mol

IUPAC 名称

(1R)-1-[(1S,2R,4S)-2-bicyclo[2.2.1]hept-5-enyl]-1-(2,3,4,5,6-pentadeuteriophenyl)-3-piperidin-1-ylpropan-1-ol

InChI

InChI=1S/C21H29NO/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2/t17-,18+,20+,21-/m0/s1/i1D,3D,4D,7D,8D

InChI 键

YSXKPIUOCJLQIE-OKKYCOQQSA-N

手性 SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@](CCN2CCCCC2)([C@@H]3C[C@@H]4C[C@H]3C=C4)O)[2H])[2H]

规范 SMILES

C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。